methyl isothiourea sulfate
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Overview
Description
methyl isothiourea sulfate is a chemical compound with the molecular formula (C₂H₆N₂S)₂ · H₂SO₄This compound is recognized for its potent inhibitory effects on inducible nitric oxide synthase (iNOS), making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl isothiourea sulfate can be synthesized by reacting thiourea with methyl sulfate. The procedure involves mixing finely divided thiourea with water and adding technical methyl sulfate. The reaction is allowed to progress spontaneously, followed by refluxing for one hour to complete the methylation process. The mixture is then cooled, filtered, and washed with ethyl alcohol to obtain the final product .
Industrial Production Methods
Industrial production of methylisothiourea monosulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Technical methyl sulfate is used as the methylating agent, and the reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions
methyl isothiourea sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: It can be reduced to yield simpler thiourea derivatives.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler thiourea derivatives. Substitution reactions can result in a variety of methylated or demethylated products .
Scientific Research Applications
methyl isothiourea sulfate has a wide range of applications in scientific research:
Mechanism of Action
methyl isothiourea sulfate exerts its effects primarily by inhibiting inducible nitric oxide synthase (iNOS). It competes with the natural substrate of iNOS, thereby preventing the production of nitric oxide. This inhibition is crucial in reducing inflammation and oxidative stress in various biological systems . The molecular targets include the active site of iNOS, where it binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
O-Methylisourea bisulfate: Similar in structure but differs in the position of the methyl group and its reactivity.
N,N-Dimethylthiourea: Another thiourea derivative with different substituents and applications.
Uniqueness
methyl isothiourea sulfate is unique due to its high potency as an iNOS inhibitor and its specific chemical structure that allows for selective interactions with biological targets. Its ability to inhibit iNOS more effectively than other similar compounds makes it valuable in both research and potential therapeutic applications .
Properties
CAS No. |
67877-46-7 |
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Molecular Formula |
C2H8N2O4S2 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
methylthiourea;sulfuric acid |
InChI |
InChI=1S/C2H6N2S.H2O4S/c1-4-2(3)5;1-5(2,3)4/h1H3,(H3,3,4,5);(H2,1,2,3,4) |
InChI Key |
CPLPFKDTCYDKNE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N.OS(=O)(=O)O |
Origin of Product |
United States |
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